molecular formula C10H7F3N4O B2855969 N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 936324-16-2

N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2855969
CAS No.: 936324-16-2
M. Wt: 256.188
InChI Key: XKSCEDOUUUPDQM-UHFFFAOYSA-N
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Description

N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1H-1,2,3-triazole-5-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

  • Formation of 1H-1,2,3-triazole: The 1H-1,2,3-triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

  • Carboxamide Formation: The carboxamide group is introduced by reacting the triazole intermediate with an appropriate amine under conditions that promote amidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions of the molecule can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used in the development of new synthetic methodologies and as a building block for more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound is explored for its therapeutic potential in treating various diseases, leveraging its unique chemical structure. Industry: It is used in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-(trifluoromethyl)phenyl)pyrazole-5-carboxamide

  • N-(3-(trifluoromethyl)phenyl)imidazole-5-carboxamide

  • N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide

Uniqueness: N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide stands out due to its unique combination of the trifluoromethyl group and the 1H-1,2,3-triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)15-9(18)8-5-14-17-16-8/h1-5H,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSCEDOUUUPDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NNN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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